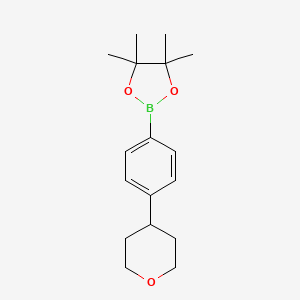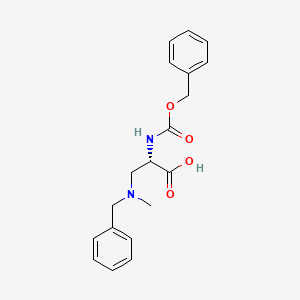![molecular formula C50H86O2S2 B566774 4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole CAS No. 1320201-19-1](/img/structure/B566774.png)
4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is an organic compound that belongs to the class of benzodithiophenes. It is characterized by its unique structure, which includes two octyldodecyl groups attached to the benzo[1,2-b:4,5-b’]dithiophene core. This compound is of significant interest in the field of organic electronics, particularly in the development of organic photovoltaics and organic field-effect transistors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene typically involves the following steps:
Formation of the Benzo[1,2-b4,5-b’]dithiophene Core: This step involves the cyclization of appropriate precursors to form the benzo[1,2-b:4,5-b’]dithiophene core.
Attachment of Octyldodecyl Groups: The octyldodecyl groups are introduced through etherification reactions, where the hydroxyl groups on the benzo[1,2-b:4,5-b’]dithiophene core react with octyldodecyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that can further modify its electronic properties.
Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents on the benzo[1,2-b:4,5-b’]dithiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzo[1,2-b:4,5-b’]dithiophene derivatives with various functional groups, while substitution can introduce halogen atoms or other substituents.
Applications De Recherche Scientifique
4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene has several scientific research applications:
Organic Photovoltaics: It is used as a donor material in organic solar cells due to its excellent light-absorbing properties and ability to form efficient charge-transfer complexes.
Organic Field-Effect Transistors: The compound is utilized in the fabrication of organic field-effect transistors, where it serves as the active layer that facilitates charge transport.
Material Science: It is studied for its potential in developing new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene involves its interaction with light and charge carriers:
Light Absorption: The compound absorbs light and generates excitons (electron-hole pairs).
Charge Separation: The excitons dissociate into free charge carriers (electrons and holes) at the donor-acceptor interface.
Charge Transport: The free charge carriers are transported through the material to the electrodes, generating an electric current.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b4,5-b’]dithiophene: This compound has shorter alkyl chains compared to 4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene, which can affect its solubility and electronic properties.
4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): This derivative includes trimethylstannane groups, which can be used for further functionalization.
Uniqueness
4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is unique due to its long alkyl chains, which enhance its solubility in organic solvents and improve its processability in thin-film applications. Its structure also allows for efficient charge transport and light absorption, making it a valuable material in organic electronics.
Propriétés
IUPAC Name |
4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H86O2S2/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-51-47-45-37-39-54-50(45)48(46-38-40-53-49(46)47)52-42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-44H,5-36,41-42H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMYXQDUPQHOKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC1=C2C=CSC2=C(C3=C1SC=C3)OCC(CCCCCCCC)CCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H86O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)
![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)







